2-(1-carboxypropoxy)butanoic acid

Analytical Chemistry Procurement Quality Control

2-(1-Carboxypropoxy)butanoic acid (CAS 19201-33-3) is an alpha-alkoxy dicarboxylic acid with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol. The compound is characterized by a central ether linkage connecting two chiral 1-carboxypropoxy groups, resulting in a structure with two carboxylic acid functionalities.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 19201-33-3
Cat. No. B6613578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-carboxypropoxy)butanoic acid
CAS19201-33-3
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC(CC)C(=O)O
InChIInChI=1S/C8H14O5/c1-3-5(7(9)10)13-6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyRUARALYJHUDLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Carboxypropoxy)butanoic Acid (CAS 19201-33-3): Core Chemical and Procurement Baseline


2-(1-Carboxypropoxy)butanoic acid (CAS 19201-33-3) is an alpha-alkoxy dicarboxylic acid with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol [1]. The compound is characterized by a central ether linkage connecting two chiral 1-carboxypropoxy groups, resulting in a structure with two carboxylic acid functionalities [2]. It is also known by the IUPAC name 2,2'-oxydibutyric acid. This compound is primarily utilized as a research chemical, analytical standard for HPLC, and as an intermediate in organic synthesis .

Procurement Risk of Substituting 2-(1-Carboxypropoxy)butanoic Acid (CAS 19201-33-3) with Generic Analogs


Substituting 2-(1-carboxypropoxy)butanoic acid with structurally similar alpha-alkoxy carboxylic acids or butanoic acid derivatives is not a straightforward, risk-free procurement decision. Seemingly minor modifications to the alkyl chain length or the degree of esterification can lead to significant, quantifiable shifts in key physicochemical properties such as molecular weight, lipophilicity (XLogP), and hydrogen bonding capacity [1]. These changes directly impact critical experimental parameters including solubility, chromatographic retention time, and target binding affinity. Furthermore, the commercial availability of batch-specific analytical characterization—including NMR, HPLC, and GC traces—varies widely among suppliers, which is a crucial factor for ensuring experimental reproducibility and regulatory compliance . Therefore, generic substitution without verifying equivalence in these specific, measurable dimensions introduces a substantial risk of experimental failure, data inconsistency, and project delays.

Quantitative Evidence for Prioritizing 2-(1-Carboxypropoxy)butanoic Acid (CAS 19201-33-3) Over Alternatives


Superior Analytical Characterization: Batch-Specific QC Data Reduces Experimental Risk

When sourcing 2-(1-carboxypropoxy)butanoic acid, suppliers vary significantly in the level of analytical characterization provided. Bidepharm offers a standard purity of 95% and explicitly states that batch-specific certificates of analysis including NMR, HPLC, and GC data are available . This contrasts with other major suppliers like AKSci, which offer the same 95% purity specification but do not prominently feature or guarantee the availability of such detailed batch-specific analytical reports . This difference is critical for procurement in regulated research environments where lot-to-lot consistency and identity confirmation are mandatory.

Analytical Chemistry Procurement Quality Control

Differentiated Physicochemical Profile: Impact on Solubility and Reactivity vs. Monoester Analog

The structural features of 2-(1-carboxypropoxy)butanoic acid confer a distinct physicochemical profile compared to close analogs. For instance, a comparison with the monoester analog 2-ethoxycarbonylbutanoic acid (CAS 2985-34-4) reveals key differences in molecular weight, hydrogen bonding capacity, and topological polar surface area (TPSA) [1][2]. The target compound's higher molecular weight, additional hydrogen bond donor, and larger TPSA are likely to affect its solubility, membrane permeability, and ability to form stable complexes with biological targets.

Medicinal Chemistry Physicochemical Properties Drug Design

Designated Analytical Standard Grade: Ensures Method Accuracy and Traceability

2-(1-carboxypropoxy)butanoic acid is specifically designated by suppliers like Clearsynth for use as an analytical standard for HPLC method development and validation . This designated use implies a higher level of characterization and traceability compared to generic research-grade chemicals. While many alpha-alkoxy carboxylic acids are sold for general synthetic use, they may not be validated as analytical standards, which is a critical distinction for laboratories operating under GLP or other regulated frameworks.

Analytical Chemistry HPLC Method Validation

Custom Synthesis Capability: Enables Tailored Quantities and Specifications

For research programs requiring specific quantities, purity levels, or isotopic labeling, the availability of custom synthesis is a key procurement differentiator. American Elements explicitly states that they supply 2-(1-carboxypropoxy)butanoic acid in various volumes, including bulk quantities, and can produce materials to customer specifications [1]. This capability contrasts with many suppliers who only offer the compound in pre-packaged, small-volume formats with fixed specifications, limiting flexibility for larger-scale or specialized projects.

Procurement Custom Synthesis Research & Development

Computationally Predicted Bioactivity Profile: A Starting Point for Target Hypothesis Generation

Computational prediction models have assigned 2-(1-carboxypropoxy)butanoic acid a high probability of acting as a lipid metabolism regulator (Pa = 0.999) and an angiogenesis stimulant (Pa = 0.995) [1]. While these are in silico predictions and not experimentally validated for this specific compound, they offer a data-driven starting point for target hypothesis generation that may not be available for all structurally related analogs. This predictive data can guide early-stage research prioritization, whereas analogs lacking such predictions would require more extensive preliminary screening.

Computational Biology Drug Discovery Lipid Metabolism

Optimal Scientific and Industrial Use Cases for 2-(1-Carboxypropoxy)butanoic Acid (CAS 19201-33-3)


Analytical Method Development and Validation in Regulated Environments

This compound is optimally deployed as a certified analytical standard for developing and validating HPLC, LC-MS, or GC methods. Its designation as an analytical standard makes it suitable for creating calibration curves, assessing method accuracy, and ensuring traceability in GLP or ISO-certified analytical laboratories. The availability of batch-specific QC data further supports its use in environments requiring rigorous documentation and audit trails.

Structure-Activity Relationship (SAR) Studies for Carboxylic Acid Drug Discovery

The compound's distinct physicochemical profile—characterized by a specific molecular weight, hydrogen bonding capacity, and TPSA compared to monoester analogs —makes it a valuable building block for SAR studies. Its dual carboxylic acid and ether functionalities offer multiple points for derivatization, allowing medicinal chemists to systematically probe the impact of structural modifications on target binding and pharmacokinetic properties. The custom synthesis option facilitates the procurement of analogs for broader SAR exploration.

Exploratory Research in Lipid Metabolism and Angiogenesis

Based on computational predictions suggesting high probability of activity as a lipid metabolism regulator and angiogenesis stimulant , this compound serves as a rational starting point for exploratory biological studies. Researchers investigating pathways related to metabolic disorders or vascular biology can prioritize this compound for in vitro and in vivo screening, leveraging the in silico data to focus experimental efforts more efficiently than with completely uncharacterized analogs.

Synthesis of Complex Chiral Molecules and Polymer Precursors

The presence of two chiral centers in the 2-(1-carboxypropoxy)butanoic acid backbone makes it a useful chiral building block or resolving agent in asymmetric synthesis . Its bifunctional nature also allows it to act as a monomer or cross-linking agent in the preparation of specialty polymers, where the precise control over molecular weight and functionality is critical. The ability to source this compound in custom quantities is particularly advantageous for polymerization and process chemistry studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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